2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole
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Overview
Description
2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions.
Alkylation and Methylation: The hexyl and methyl groups can be introduced through alkylation and methylation reactions using appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups .
Scientific Research Applications
2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole is unique due to its specific combination of the hexyl, methyl, and trifluoromethyl groups, which confer enhanced chemical stability, biological activity, and versatility in various applications .
Properties
CAS No. |
827017-52-7 |
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Molecular Formula |
C22H24F3N |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C22H24F3N/c1-3-4-5-6-14-20-21(18-12-7-8-13-19(18)26(20)2)16-10-9-11-17(15-16)22(23,24)25/h7-13,15H,3-6,14H2,1-2H3 |
InChI Key |
YEZILCXGYUTVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC=CC=C2N1C)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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